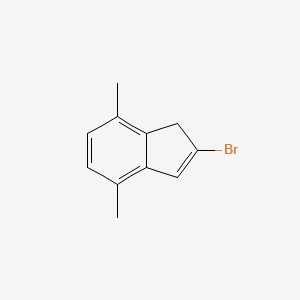

2-Bromo-4,7-dimethyl-1h-indene

Description

Structure

3D Structure

Properties

CAS No. |

243647-66-7 |

|---|---|

Molecular Formula |

C11H11Br |

Molecular Weight |

223.11 g/mol |

IUPAC Name |

2-bromo-4,7-dimethyl-1H-indene |

InChI |

InChI=1S/C11H11Br/c1-7-3-4-8(2)11-6-9(12)5-10(7)11/h3-5H,6H2,1-2H3 |

InChI Key |

NFVXDEFZPQKUOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC(=CC2=C(C=C1)C)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 4,7 Dimethyl 1h Indene and Analogous Structures

Direct Halogenation Strategies for Indene (B144670) and its Derivatives

Direct halogenation represents a primary and straightforward approach to introduce bromine atoms onto the indene scaffold. However, the indene system possesses multiple reactive sites: the aromatic benzene (B151609) ring and the cyclopentadiene (B3395910) ring, which includes a reactive double bond and allylic positions. Consequently, achieving high regioselectivity is a significant synthetic challenge. The choice of brominating agent, catalyst, and reaction conditions is paramount in directing the substitution to the desired position and minimizing the formation of unwanted side products.

Regioselective bromination is crucial for the synthesis of specific bromo-indene isomers. Different protocols have been developed to target either the aromatic ring or the five-membered ring with varying degrees of success.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination due to its ease of handling compared to molecular bromine. wikipedia.orgchemicalbook.com In the context of aromatic bromination, NBS is often employed with a catalyst to enhance its electrophilicity. Lewis acids or strong protic acids can activate NBS, making the bromine atom more electropositive and capable of substituting less activated aromatic rings. nsf.govorganic-chemistry.org

The activation of NBS by an acid catalyst proceeds by coordination to the carbonyl oxygen, which inductively withdraws electron density from the nitrogen and weakens the N-Br bond. This polarization facilitates the transfer of an electrophilic bromine species (Br+) to the aromatic substrate. nsf.gov While standard NBS brominations are typically limited to electron-rich aromatics, the use of catalysts expands the scope to a broader range of substrates. nsf.govresearchgate.net For a substrate like 4,7-dimethyl-1H-indene, the dimethyl-substituted benzene ring is activated, and bromination could potentially occur on the aromatic ring. Regioselectivity would be governed by the directing effects of the alkyl groups and the fused ring system. nih.govnih.gov Lactic acid derivatives have also been reported as effective halogen-bond accepting catalysts for NBS brominations under aqueous conditions. nsf.govorganic-chemistry.org

| Catalyst/Additive | Substrate Type | Typical Conditions | Outcome | Reference |

| Lewis Acids (e.g., AlCl₃, FeCl₃) | Aromatic Compounds | Anhydrous solvent | Enhanced electrophilicity of Br | researchgate.net |

| Protic Acids (e.g., H₂SO₄, HCl) | Activated Aromatics | Acetone (B3395972) or CH₃CN | High yields of nuclear bromination | researchgate.net |

| Mandelic Acid | Arenes | ACN/water, RT | Regioselective aromatic bromination | organic-chemistry.org |

| Zeolites (e.g., HZSM-5) | Aromatics | Solid-state or solvent | High regioselectivity | researchgate.netnih.gov |

This table presents general conditions for NBS bromination of aromatic compounds, which are analogous to the benzene moiety of the indene skeleton.

The reaction of indene and its derivatives with molecular bromine (Br₂) typically results in the electrophilic addition across the double bond of the cyclopentadiene ring. masterorganicchemistry.com This reaction proceeds through a cyclic bromonium ion intermediate. The nucleophilic attack by the bromide ion (Br⁻) occurs from the face opposite to the bromonium ion, leading to a product with anti-stereochemistry. masterorganicchemistry.comjcsp.org.pkresearchgate.net

For instance, the bromination of benz[f]indene with molecular bromine yields the corresponding dibromo- and tribromobenz[f]indane derivatives. jcsp.org.pkresearchgate.netpastic.gov.pk The initial step is the trans-addition of bromine to the double bond. researchgate.net This addition reaction is a common pathway for indene derivatives and represents a key step in a multi-step synthesis of 2-bromoindenes, as the resulting vicinal dibromide can undergo subsequent elimination.

| Reactant | Brominating Agent | Solvent | Product | Yield | Reference |

| Benz[f]indene | Br₂ (1.1 equiv) | CCl₄ | trans-1,2-Dibromobenz[f]indane | 95% | jcsp.org.pkresearchgate.net |

| Benz[f]indene | Br₂ (2.2 equiv) | CCl₄, reflux | 1,2,3-Tribromobenz[f]indane | 19% | researchgate.net |

This table shows results from the bromination of benz[f]indene, an analogous structure to indene.

Photobromination, involving irradiation with light, typically proceeds via a free-radical mechanism. semanticscholar.org This method can be used to achieve bromination at allylic or benzylic positions. wikipedia.org In the case of indene derivatives, the C1 position is both allylic and benzylic, making it a potential target for radical bromination. However, photobromination can also lead to addition reactions across the double bond, and the product distribution can be complex and highly dependent on the reaction conditions. semanticscholar.orgtubitak.gov.tr

For example, the photobromination of benz[f]indene with 2.2 equivalents of bromine afforded a tribromobenz[f]indane in quantitative yield. researchgate.net Similarly, studies on octahydro-1H-indene have shown that photobromination can lead to a mixture of polybrominated products through a sequence of radical substitution and dehydrobromination-addition steps. semanticscholar.org

| Reactant | Conditions | Product(s) | Yield | Reference |

| Benz[f]indene | Br₂ (2.2 equiv), 50W lamp, RT, 12h | 1,2,3-Tribromobenz[f]indane | Quantitative | researchgate.net |

| Benz[f]indene | Br₂ (2.2 equiv), 150W lamp, CCl₄, reflux, 12h | 1,2,3-Tribromobenz[f]indane + Tribromobenz[f]indene | 4% + 19% | researchgate.net |

| Indan-1-one | Br₂, 150W lamp, 60 min | Mixture of four products including 2,2-dibromoindan-1-one and 2,3-dibromo-inden-1-one | 15% and 39% respectively | tubitak.gov.tr |

This table summarizes findings from photobromination studies on indene analogs.

Controlling the substitution pattern on the five-membered cyclopentadiene ring is essential for the targeted synthesis of isomers like 2-Bromo-4,7-dimethyl-1H-indene. Direct bromination of the indene double bond is often favored, leading to 1,2-addition products. To achieve substitution at the C2 position, indirect methods are typically required.

One effective strategy involves using a precursor such as 4,7-dimethyl-1-indanone. The ketone functionality allows for regioselective α-bromination at the C2 position, either via an enol or enolate intermediate. researchgate.net Subsequent reduction of the ketone and dehydration would then generate the desired 2-bromo-1H-indene skeleton.

Another approach is to leverage the products of bromine addition. As described, Br₂ adds to form a 1,2-dibromoindane (B8583229) derivative. A controlled, regioselective elimination reaction can then be used to form the C2-brominated olefin, which is discussed in the following section. The choice of base and reaction conditions is critical to favor the formation of the thermodynamically more stable substituted alkene, where applicable, according to Zaitsev's rule. libretexts.org

The synthesis of 2-bromo-1H-indenes can be effectively achieved through the dehydrobromination of a suitable di- or poly-brominated indane precursor. This strategy relies on an initial bromine addition to the double bond of the indene, followed by a base-induced elimination of hydrogen bromide (HBr).

Starting from 4,7-dimethyl-1H-indene, the addition of one equivalent of Br₂ would yield 1,2-dibromo-4,7-dimethylindane. The subsequent treatment of this vicinal dibromide with a base can induce an E2 (bimolecular elimination) reaction. masterorganicchemistry.comnih.gov For the formation of this compound, the base must abstract a proton from the C1 position, leading to the elimination of the bromide at C2 and the formation of a double bond between C1 and C2. This pathway is often in competition with the elimination of the bromide at C1 via proton abstraction at C2, which would regenerate the starting indene skeleton or other isomers.

The regiochemical outcome of the elimination is highly dependent on the base used and the stereochemistry of the dibromo-intermediate. masterorganicchemistry.com A strong, sterically hindered, non-nucleophilic base (e.g., potassium tert-butoxide, DBU) is often preferred to promote elimination over substitution and to influence the regioselectivity of the newly formed double bond. libretexts.orgkhanacademy.org

Reaction Scheme:

This two-step sequence provides a logical and controllable route to the target compound, transforming a simple addition product into a valuable functionalized indene derivative.

Synthesis of this compound via Elimination Reactions

Elimination from Bromohydrin Precursors

The synthesis of indenes through the elimination of bromohydrins represents a classical yet effective method for creating the characteristic double bond of the five-membered ring. While not a direct route to 2-bromoindenes, this pathway is fundamental for creating the indene scaffold itself from a saturated indane precursor. The process is conceptually a two-step sequence.

First, a suitable alkene precursor, such as an indane derivative with a double bond at the desired position for hydroxylation, undergoes a reaction to form a vicinal bromohydrin. This is typically achieved through the electrophilic addition of a bromine source, like N-Bromosuccinimide (NBS), in the presence of water. The regioselectivity of this addition is governed by the formation of the more stable carbocation intermediate, leading to the hydroxyl group being placed at the more substituted carbon.

In the second step, the resulting bromohydrin is treated with a base. The base abstracts the acidic proton of the hydroxyl group, forming an alkoxide. This intermediate then undergoes an intramolecular Williamson ether synthesis-like reaction (an SN2 displacement) to form an epoxide. Subsequent elimination, often promoted by a stronger base or thermal conditions, leads to the formation of the alkene (the indene double bond) and expulsion of the bromide ion. Alternatively, under certain conditions, a direct E2 elimination mechanism can occur to yield the indene product.

Metal-Catalyzed Cross-Coupling Approaches for Indene Functionalization

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity. These methods are particularly valuable for the functionalization of halogenated indenes like this compound.

Palladium-Catalyzed C-C Cross-Coupling Reactions

Palladium catalysts are paramount in C-C bond formation, enabling the construction of complex molecular architectures from relatively simple precursors. The Suzuki-Miyaura and Kumada couplings are prominent examples of such transformations.

A highly effective strategy for synthesizing aryl-substituted indenes involves a multi-step process beginning with the Suzuki-Miyaura coupling of a bromo-indanone precursor. semanticscholar.orgresearchgate.net This approach allows for the introduction of various aryl groups onto the indane skeleton prior to the formation of the final indene double bond.

The core of this method is the palladium-catalyzed coupling of a bromo-indanone, such as 4-bromo-2-methyl-1H-indanone, with a range of aryl- or heteroarylboronic acids. semanticscholar.orgresearchgate.net Remarkably, this transformation can be achieved with high efficiency using a ligand-free catalytic system, such as palladium(II) acetate (B1210297) in polyethylene (B3416737) glycol (PEG), which simplifies the procedure and reduces costs. researchgate.net Quantitative yields of the coupled indanone intermediates have been reported with very low catalyst loadings (e.g., 0.005 mol%). semanticscholar.orgresearchgate.net

Following the successful aryl coupling, the resulting aryl-substituted indanone is converted to the corresponding indene through a simple two-step sequence:

Reduction: The ketone functionality of the indanone is reduced to a secondary alcohol, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Dehydration: The intermediate alcohol is then subjected to acid-catalyzed dehydration to eliminate a molecule of water and form the endocyclic double bond, yielding the desired aryl-substituted indene in excellent yields. semanticscholar.orgresearchgate.net

| Entry | Arylboronic Acid | Catalyst System | Yield of Indanone (%) | Yield of Indene (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, PEG400 | >99 | 95 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂, K₂CO₃, PEG400 | >99 | 96 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃, PEG400 | >99 | 94 |

| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(OAc)₂, K₂CO₃, PEG400 | >99 | 93 |

| 5 | 2-Naphthylboronic acid | Pd(OAc)₂, K₂CO₃, PEG400 | >99 | 91 |

Table 1: Representative examples of ligand-free Suzuki-Miyaura coupling to form 4-aryl-2-methyl-1H-indanones and their subsequent conversion to indenes. Data sourced from related studies on analogous systems. semanticscholar.orgresearchgate.net

The direct functionalization of 2-bromoindene (B79406) scaffolds can be achieved via palladium-catalyzed cross-coupling with organometallic reagents. The Kumada coupling, which utilizes Grignard reagents (R-MgX), is a powerful tool for forming C-C bonds. youtube.com To synthesize 2-alkenylindenes, this compound can be coupled with an alkenyl Grignard reagent, such as vinylmagnesium bromide.

This reaction follows the standard catalytic cycle for palladium-catalyzed cross-coupling:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the 2-bromoindene, forming a Pd(II)-indenyl intermediate.

Transmetalation: The alkenyl group from the Grignard reagent is transferred to the palladium center, displacing the halide and forming a Pd(II)-dialkenyl complex.

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond of the 2-alkenylindene product and regenerating the active Pd(0) catalyst.

The success of this coupling often depends on the choice of catalyst and ligand. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, specialized phosphine (B1218219) ligands may be required to improve yields and prevent side reactions, particularly with complex substrates. rsc.org

| Catalyst | Ligand | Solvent | Temperature |

| PdCl₂ | dppf | THF | Reflux |

| Pd(PPh₃)₄ | None | Diethyl Ether | Room Temp. |

| NiCl₂(dppe) | dppe | THF | 0 °C to RT |

Table 2: Typical reaction conditions for analogous Kumada cross-coupling of vinyl halides with Grignard reagents.

Palladium-Catalyzed C-N Cross-Coupling Reactions for N-Azolylindene Ligands

The introduction of nitrogen-containing heterocycles, such as azoles, onto an indene backbone is crucial for the development of novel ligands for catalysis and materials science. Palladium-catalyzed C-N cross-coupling reactions, like the Buchwald-Hartwig amination, provide a direct route to these valuable compounds. nih.gov

The synthesis of N-azolylindene ligands can be accomplished by the direct coupling of a 2-bromoindene derivative with an azole, such as imidazole (B134444) or pyrazole. This reaction involves the formation of a C-N bond between the C2 position of the indene ring and a nitrogen atom of the azole ring.

The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate) is necessary to deprotonate the N-H bond of the azole, forming the active nucleophile for the coupling reaction.

| Catalyst Precursor | Ligand | Base | Solvent |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene (B28343) |

| Pd(OAc)₂ | BINAP | NaOtBu | Dioxane |

| PdCl₂(dppf) | dppf | K₃PO₄ | Dimethylformamide |

Table 3: Common catalyst systems used for Buchwald-Hartwig amination of aryl/vinyl halides with N-heterocycles. nih.gov

Application to this compound

One potential approach involves the electrophilic cyclization of a carefully designed ortho-alkynylstyrene. The synthesis could commence with 2,5-dimethylaniline, which would undergo a Sandmeyer reaction to introduce a bromine atom at a position ortho to one of the methyl groups, yielding 2-bromo-1,4-dimethylbenzene. This intermediate could then be subjected to ortho-lithiation and subsequent reaction with a suitable electrophile to introduce an alkynyl group. The resulting ortho-alkynylstyrene could then undergo an electrophilic cyclization to form the desired indene ring system. Subsequent bromination at the 2-position of the indene ring would yield the final product, this compound.

Alternatively, a transition metal-catalyzed intramolecular cyclization could be employed. For instance, a properly substituted aromatic compound bearing both a vinyl and a leaving group in appropriate positions could be cyclized using a palladium or rhodium catalyst to construct the indene core. Subsequent functionalization would then be required to introduce the bromo and methyl groups at the desired positions.

Copper-Catalyzed Cross-Coupling for Indene Derivatives

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules, including indene derivatives. These methods offer advantages such as lower cost and unique reactivity compared to other transition metals.

One notable copper-catalyzed approach is the arylative cyclization of arylalkynes with aromatic sulfonyl chlorides. acs.org This reaction allows for the preparation of a variety of polysubstituted 1H-indenes. The process is believed to proceed through the generation of an aryl radical from the sulfonyl chloride, which then adds to the alkyne. The resulting vinyl radical undergoes cyclization onto the tethered aromatic ring, followed by rearomatization to afford the indene product. This methodology tolerates a wide range of functional groups, making it a versatile tool for the synthesis of complex indene scaffolds. acs.org

Another significant copper-catalyzed method involves the intramolecular annulation of conjugated enynones. acs.org This cascade reaction provides a direct route to 3-(2-furyl)-substituted 1H-indenes in good to excellent yields under mild conditions. The proposed mechanism involves a 5-exo-dig cyclization of the enynone to form a copper carbene intermediate, which then undergoes a formal C(sp²)–H insertion to yield the furyl-substituted 1H-indene. acs.org

Furthermore, copper catalysis is also effective in the asymmetric borylacylation of indene derivatives. This three-component reaction of an indene, an acyl chloride, and a diboron (B99234) reagent results in the formation of indanes with two adjacent chiral centers, bearing both a boron and a carbonyl functional group. acs.orgnih.gov These products are valuable intermediates for further synthetic transformations.

Cyclization-Based Synthetic Routes to Indene Derivatives

Cyclization reactions represent a cornerstone in the synthesis of the indene framework, offering a direct and efficient means to construct the five-membered ring fused to a benzene ring.

Electrophilic Cyclizations of ortho-Alkynylstyrenes

The electrophilic cyclization of ortho-alkynylstyrenes is a well-established and versatile strategy for the synthesis of substituted indenes. This approach involves the activation of the alkyne by an electrophile, which triggers an intramolecular attack from the adjacent styrene (B11656) double bond to form the five-membered ring.

A variety of electrophiles can be employed to initiate this cyclization. For instance, iodonium-promoted 5-endo-dig carbocyclization of 2-substituted ethynylmalonates has been successfully used to synthesize 3-iodo-1H-indene derivatives. In this reaction, an iodonium (B1229267) species activates the alkyne, leading to the formation of a vinyl cation that is subsequently trapped by the styrenyl double bond.

More recently, a metal-free approach utilizing boron trichloride (B1173362) (BCl₃) has been developed for the selective synthesis of boron-functionalized indenes and benzofulvenes from ortho-alkynylstyrenes. The reaction conditions can be tuned to favor the formation of either the indene or the benzofulvene scaffold. These borylated products serve as versatile intermediates for further functionalization through cross-coupling reactions.

Brønsted Acid Catalyzed Cyclization of 1,3-Dienes

Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes provides an efficient and mild method for the synthesis of a variety of substituted indenes. This reaction is typically catalyzed by a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), in catalytic amounts.

The reaction proceeds via protonation of the diene to generate a resonance-stabilized carbocation. Subsequent intramolecular electrophilic attack on the aromatic ring, followed by deprotonation, leads to the formation of the indene ring system. This methodology exhibits good functional group tolerance and often proceeds with high yields.

| Catalyst | Substrate | Product | Yield (%) |

| TfOH (5 mol%) | 2,3-diphenyl-1,3-butadiene | 1,2-diphenyl-1H-indene | 95 |

| TfOH (5 mol%) | 2-(4-methylphenyl)-3-phenyl-1,3-butadiene | 2-(4-methylphenyl)-1-phenyl-1H-indene | 87 |

| TfOH (5 mol%) | 2-phenyl-3-(4-methoxyphenyl)-1,3-butadiene | 2-(4-methoxyphenyl)-1-phenyl-1H-indene | 92 |

Table 1: Examples of Brønsted Acid Catalyzed Cyclization of 1,3-Dienes

Transition Metal-Catalyzed Intramolecular Cyclizations (e.g., Rh(I), FeCl₃, Ru, Pt, Co)

A diverse array of transition metals can catalyze the intramolecular cyclization of various precursors to afford indene derivatives. These methods often offer high efficiency, selectivity, and functional group compatibility.

Rhodium(I)-Catalyzed Cyclizations: Rh(I) catalysts have been employed in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives in high yields. The regioselectivity of this reaction is influenced by the steric properties of the alkyne substituent.

Iron(III) Chloride (FeCl₃)-Catalyzed Reactions: Catalytic amounts of FeCl₃ can promote the reaction of N-benzylic sulfonamides with internal alkynes to yield a range of functionalized indene derivatives with excellent regioselectivity. This transformation is thought to proceed through the FeCl₃-catalyzed cleavage of the C-N bond to generate a benzyl (B1604629) cation intermediate, which then undergoes further reaction with the alkyne.

Ruthenium-Catalyzed Cyclizations: Ruthenium catalysts, such as TpRuPPh₃(CH₃CN)₂PF₆, have been shown to catalyze the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to form 1-substituted-1H-indenes. The proposed mechanism involves the formation of a metal-vinylidene intermediate followed by a 1,5-hydrogen shift. Additionally, a combination of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis of substituted phenols provides a controlled route to functionalized indenes.

Platinum-Catalyzed Cycloisomerizations: Air-stable platinum salts like PtCl₂ and PtCl₄ can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes.

Cobalt-Catalyzed Reactions: Cp*Co(III) catalysts have been utilized for the synthesis of indene derivatives through a weakly coordinating ketone-directed ortho-C–H bond functionalization of aromatic systems with α,β-unsaturated ketones, followed by an aldol (B89426) condensation. acs.org

| Catalyst | Precursor Type | Indene Product |

| Rh(I) complex | 2-(chloromethyl)phenylboronic acid and alkyne | Substituted indene |

| FeCl₃ | N-benzylic sulfonamide and internal alkyne | Functionalized indene |

| Ru complex | 2-alkyl-1-ethynylbenzene | 1-substituted-1H-indene |

| PtCl₂/PtCl₄ | 1-alkyl-2-ethynylbenzene | Substituted indene |

| Cp*Co(III) complex | Aromatic ketone and α,β-unsaturated ketone | Substituted indene |

Table 2: Overview of Transition Metal-Catalyzed Intramolecular Cyclizations for Indene Synthesis

Other Synthetic Strategies for Indene Scaffolds

Beyond the aforementioned methodologies, several other synthetic strategies have been developed for the construction of the indene scaffold. These include reactions involving C-H activation, which offer an atom-economical approach to indene synthesis. For example, ruthenium-catalyzed [3+2] cascade annulation of aromatic aldehydes with acrylates has been developed for the construction of the indene framework in a single step under aerobic conditions. This transformation proceeds via a weakly coordinating aldehyde-assisted C-H bond activation.

Furthermore, tandem reactions that combine different catalytic processes in a single pot have also been employed for the efficient synthesis of complex indene derivatives. An example is the sequential Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis, which allows for the controlled construction of functionalized indenes from readily available substituted phenols.

Aldol-Type Reactions Followed by Dehydration

The construction of the indene skeleton can be effectively achieved through a sequence involving an aldol-type condensation followed by intramolecular cyclization and dehydration. This strategy typically begins with the base-catalyzed reaction between a substituted benzaldehyde (B42025) and a ketone to form an α,β-unsaturated ketone, often a chalcone-like intermediate. wvu.edu Subsequent acid-catalyzed intramolecular cyclization (a Nazarov-type reaction) of this intermediate generates an indanone core. beilstein-journals.org

For the synthesis of a 4,7-dimethyl-substituted indene, the process would commence with an aldol condensation of 2,5-dimethylbenzaldehyde (B165460) with a suitable ketone. For instance, a mixed aldol condensation using acetone can produce intermediates like 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one, with yields reportedly ranging from 56% to 82% depending on reaction conditions such as temperature. orientjchem.orgproquest.comresearchgate.netupm.edu.my

Following the formation of the indanone, a bromination step is required. The selective α-bromination of the indanone ring can be accomplished using various brominating agents. researchgate.net For example, the reaction of an indanone with bromine in a solvent like diethyl ether can yield the corresponding 2-bromo-indanone. beilstein-journals.org The final step is the dehydration of the bromo-indanol intermediate, which can be formed by reduction of the ketone, or a related elimination reaction to introduce the double bond, thus forming the 2-bromo-1H-indene structure. The driving force for this final dehydration step is the formation of a conjugated system. wvu.edu

Table 1: Aldol Condensation Reaction Conditions and Yields

| Reactants | Base/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-dimethoxybenzaldehyde and acetone | Sodium Hydroxide | Room Temperature | 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one | 56% | upm.edu.my |

| 2,5-dimethoxybenzaldehyde and acetone | Sodium Hydroxide | Reflux | 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one | 82% | orientjchem.org |

| Benzaldehyde and Acetone (2:1 ratio) | 10% aq. NaOH | Stirring, 25 min | Dibenzalacetone | Not specified | wvu.edu |

One-Pot Processes Utilizing Tandem Catalysis

Tandem catalysis, where multiple catalytic transformations occur sequentially in a single reaction vessel, offers a highly efficient approach to complex molecules from simpler starting materials, reducing waste and time. researchgate.net This methodology is particularly attractive for synthesizing substituted indenes. Orthogonal tandem catalysis, which uses multiple catalysts for mechanistically distinct steps, has been successfully applied to the synthesis of indene from 1-indanone (B140024). researchgate.netrsc.org

A notable example is the one-pot conversion of 1-indanone to indene using a bifunctional catalytic system comprising a hydrogenation catalyst (e.g., Cu/SiO₂) and an acid catalyst (e.g., HZSM-5 zeolite). rsc.org This process involves two main steps: the selective hydrogenation of the indanone to the corresponding indanol, followed by the dehydration of the indanol to form the indene. rsc.org By carefully controlling reaction parameters such as temperature and hydrogen pressure, an indene yield of approximately 80% can be achieved. rsc.orgrsc.org In the initial step, high H₂ pressure and lower temperatures favor the selective formation of 1-indanol (B147123) while inhibiting its subsequent dehydration. rsc.org In the second step, the H₂ pressure is reduced and the temperature is increased to facilitate the acid-catalyzed dehydration. rsc.org

This tandem strategy can be adapted for the synthesis of this compound, starting from 2-bromo-4,7-dimethyl-1-indanone. The principles of sequential hydrogenation and dehydration would remain the same, requiring optimization of catalysts and conditions to accommodate the specific substituents on the indanone ring. Other tandem reactions, such as palladium-catalyzed intermolecular Suzuki/intramolecular Heck reactions, have also been developed to create functionalized indene scaffolds. organic-chemistry.org

Table 2: Tandem Catalysis for Indene Synthesis from 1-Indanone

| Catalytic System | Methodology | Key Steps | Indene Yield | Indene Selectivity | Reference |

|---|---|---|---|---|---|

| Cu/SiO₂ and HZSM-5 | Assisted Orthogonal Tandem Catalysis | 1. Hydrogenation of 1-indanone to 1-indanol 2. Dehydration of 1-indanol to indene | ~80% | >84% | rsc.org |

| Cu/SiO₂ and HZSM-5 | Unassisted Tandem Catalysis | Simultaneous hydrogenation and dehydration | Lower yields due to indene hydrogenation to indane | Lower selectivity | rsc.org |

Dehydration of Substituted Indanols

The direct dehydration of substituted indanols represents a straightforward and efficient final step in the synthesis of indene derivatives. This reaction is typically catalyzed by solid acids, such as zeolites or silica-alumina, and can be performed in the liquid phase under mild conditions. unl.edu.ar The selective liquid-phase dehydration of 1-indanol to indene has been shown to be a viable alternative to traditional production methods from coal tar. unl.edu.ar

In a study of 1-indanol dehydration, various solid acid catalysts were investigated. unl.edu.ar Over acid catalysts, 1-indanol can undergo intramolecular dehydration to yield the desired indene or intermolecular dehydration to form a di-indanyl ether byproduct. unl.edu.ar Research has shown that zeolites like HMOR and HZSM-5 can achieve indene yields higher than 90%. unl.edu.ar The reaction is typically carried out in a solvent such as cyclohexane (B81311) at temperatures around 363 K. unl.edu.ar

The efficiency and selectivity of the dehydration process are influenced by the properties of the acid catalyst, including acid strength and pore structure. For instance, the initial dehydration rate on HBEA zeolite was found to be significantly higher than on HMOR, SiO₂-Al₂O₃, or HZSM5. unl.edu.ar This methodology is directly applicable to the synthesis of this compound from its corresponding 2-bromo-4,7-dimethyl-1-indanol precursor. The presence of substituents on the aromatic ring and the five-membered ring may influence the reaction rate and selectivity, potentially requiring adjustments to the catalyst and reaction conditions for optimal results.

Table 3: Catalyst Performance in the Dehydration of 1-Indanol

| Catalyst | Initial Dehydration Rate (mol·min⁻¹·g⁻¹) x10³ | Initial Selectivity to Indene (%) | Final Indene Yield (%) | Reference |

|---|---|---|---|---|

| SiO₂-Al₂O₃ | 14.0 | 98 | 70 | unl.edu.ar |

| HZSM5 | 4.5 | 99 | 90 | unl.edu.ar |

| HBEA | 32.0 | 55 | 45 | unl.edu.ar |

| HMOR | 11.0 | 99 | 92 | unl.edu.ar |

Reaction Mechanisms and Mechanistic Investigations Involving 2 Bromo 4,7 Dimethyl 1h Indene Derivatives

Mechanisms of Carbon-Halogen Bond Reactivity

The carbon-halogen (C-Br) bond in 2-bromo-4,7-dimethyl-1H-indene is the primary site of reactivity for many synthetic transformations. This bond is polarized due to the higher electronegativity of bromine compared to carbon, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgcentre.edu The nature of this vinylic C(sp²)-Br bond influences the pathways through which it reacts.

Electrophilic Addition Pathways

While the primary focus of reactivity for 2-bromo-indenes is often the C-Br bond itself, the double bond within the five-membered ring of the indene (B144670) system is susceptible to electrophilic addition. gacbe.ac.in In a general electrophilic addition mechanism involving an alkene and bromine, the π bond of the alkene attacks the bromine molecule, inducing a dipole. libretexts.org This leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbon atoms of the original double bond. libretexts.org A bromide ion then attacks the bromonium ion, resulting in the formation of a dibromo-adduct. libretexts.org

For an indene derivative, an electrophile (E⁺) attacks the double bond, leading to the formation of a carbocation intermediate. This intermediate is then captured by a nucleophile (Nu⁻). acs.org The attack of Br⁺ on the indene double bond is a known method for generating bromonium cations in the indane system. google.com This pathway, however, describes the addition of an electrophile to the indene core rather than a reaction pathway originating from the pre-existing C-Br bond.

Radical Substitution Pathways

The carbon-bromine bond can undergo homolytic cleavage to generate radical intermediates. Recent research has highlighted methods for generating carbon-centered radicals from carbon-halogen bonds through the formation of halogen-bonding adducts activated by low-energy light, providing a catalyst-free activation mode. rsc.org Perfluoroalkyl iodides are particularly effective in these transformations due to their ability to form halogen-bonding complexes. rsc.org

In the context of bromoindenes, theoretical calculations have been used to study the decomposition of 2- and 7-bromoindene to form the corresponding 1-indenyl radical. researchgate.net These resonance-stabilized radicals are considered important intermediates in the molecular mass growth processes that lead to polycyclic aromatic hydrocarbons (PAHs). researchgate.net The formation of radicals from indene can also occur via H-atom abstraction or H-atom addition reactions. researchgate.net The generation of an indenyl radical from a 2-bromo-indene derivative would provide a key intermediate for subsequent radical-mediated transformations.

Role of the Bromine Atom in Downstream Chemical Transformations

The bromine atom in this compound is a crucial functional group that enables a wide array of subsequent chemical reactions. Its primary role is to function as a leaving group in substitution and cross-coupling reactions. smolecule.com

The C-Br bond is weaker than C-Cl and C-F bonds, making bromo-compounds more reactive in nucleophilic substitution reactions. centre.educhemistryguru.com.sg This increased reactivity is governed by the strength of the bond that needs to be broken. libretexts.org As a vinylic halide, the bromine atom in 2-bromo-indene derivatives is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings. acs.org In these reactions, the palladium catalyst inserts into the C-Br bond in the oxidative addition step, initiating the catalytic cycle that results in the formation of a new carbon-carbon bond. libretexts.orgrsc.org This functionality makes this compound and related compounds valuable building blocks in the synthesis of more complex molecules, including ligands for metallocene catalysts. acs.orgsemanticscholar.org

Detailed Mechanistic Insights into Catalytic Reactions

Catalytic methods provide powerful tools for the functionalization of this compound derivatives, enabling the construction of complex molecular architectures under mild conditions.

Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Catalytic Cycle of Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between organohalides and organoboron compounds. wikipedia.org This reaction is particularly effective for derivatives like this compound. acs.org A highly efficient ligand-free Suzuki coupling process has been developed for 4-bromo-2-methyl-1H-indanone, a precursor to indene derivatives, highlighting the utility of this reaction. semanticscholar.org

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three fundamental steps. libretexts.orgrsc.org

Oxidative Addition : The cycle begins with the oxidative addition of the bromo-indene derivative to a Pd(0) complex. This step breaks the carbon-bromine bond and forms a new Pd(II) intermediate. libretexts.orgrsc.org

Transmetalation : In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a borate (B1201080) complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new organopalladium(II) species. libretexts.orgrsc.org The base plays a crucial role in activating the organoboron compound. wikipedia.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the Pd(II) complex. This forms the desired carbon-carbon bond in the final product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

The table below summarizes catalyst systems used in Suzuki-Miyaura couplings of bromo-indene precursors.

| Bromo-Indene Precursor | Catalyst System | Base | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 1 mol % Pd(dba)₂ / 2 o-PhC₆H₄PᵗBu₂ | Not specified | Toluene (B28343), 75 °C, 24 h | 52% | acs.org |

| 4-Bromo-2-methylindan-1-one | Pd(OAc)₂ / TBAB | K₂CO₃ | PEG400, 110 °C, 1 h | 98% | semanticscholar.org |

| 4-Bromo-2-methylindan-1-one | 0.1 mol% Pd(PPh₃)₄ | K₂CO₃ | PEG400, 110 °C, 5 h | 90% | semanticscholar.org |

| 2-Bromo-1H-indene | 2 mol % Pd(OAc)₂ / 2 PᵗBu₃ | Not specified | Toluene, 80 °C | Moderate | acs.org |

Metallo-Radical Catalysis in Indene Formation

A novel strategy for the synthesis of substituted 1H-indenes utilizes metallo-radical catalysis, moving away from expensive noble metals towards cheaper, more abundant elements like cobalt. uva.nl This approach leverages the intrinsic radical-type reactivity of first-row transition metals. uva.nlresearchgate.net

The mechanism for the cobalt-catalyzed synthesis of indenes from o-cinnamyl N-tosyl hydrazones involves the following key steps: nih.govacs.org

Diazo Compound Formation : The N-tosyl hydrazone starting material undergoes thermolysis to form a diazo compound in situ. uva.nl

Carbene Radical Formation : The cobalt(II) catalyst activates the diazo compound, leading to the formation of a key Co(III)-carbene radical intermediate. researchgate.netnih.gov

Radical Ring-Closure : This intermediate undergoes a radical ring-closure, which is effectively an intramolecular carbene insertion into a vinylic C(sp²)-H bond. nih.gov This forms an indanyl/benzyl (B1604629) radical intermediate.

Product Elimination & Catalyst Regeneration : The final indene product is eliminated via a 1,2-hydrogen transfer, which regenerates the active Co(II) catalyst. nih.gov

This method is tolerant of various substituents and provides a practical route to functionalized 1H-indene derivatives in good to excellent yields. nih.gov Experimental evidence, including trapping experiments with TEMPO, has confirmed the involvement of cobalt(III)-carbene radical intermediates in the catalytic cycle. nih.gov

C-H Activation and Functionalization Mechanisms

The activation and subsequent functionalization of carbon-hydrogen (C-H) bonds in derivatives of this compound are intricate processes often catalyzed by transition metals. These reactions are of significant interest as they offer pathways to more complex molecules from simpler, more abundant precursors. snnu.edu.cn The mechanisms of C-H activation can be influenced by both the electronic and steric properties of the indene derivative and the nature of the metal catalyst.

In many instances, the process is initiated by the coordination of the transition metal to the π-system of the indene ring. This coordination increases the acidity of the C-H bonds, facilitating their cleavage. For indene derivatives, C-H activation can occur at various positions, including the aromatic ring and the five-membered ring. The regioselectivity of this activation is a critical aspect, often directed by the substituents on the indene core. For example, directing groups can facilitate the formation of a stable metallacycle intermediate, guiding the C-H activation to a specific site. acs.org

Recent studies have shown that microwave-accelerated conditions can enable the meta-C–H functionalization of indene enoate esters. acs.org This was achieved using a nitrile-template-assisted, double bond geometry-guided strategy, highlighting the innovative approaches being developed to control regioselectivity in C-H activation. acs.org The geometry of the enoate ester double bond was found to be crucial in directing the nitrile group to selectively activate the meta-C–H bond of the indene's aromatic ring. acs.org

Furthermore, the functionalization of the activated C-H bond can proceed through various pathways, including insertion of carbenes or coupling with other organic molecules. snnu.edu.cn The choice of catalyst and reaction conditions plays a pivotal role in determining the outcome of the functionalization step. For instance, rhodium(III) complexes have been shown to catalyze the intermolecular alkenyl C-H functionalization of N-heteroaryl-directed compounds through carbene insertion. snnu.edu.cn

The table below summarizes key aspects of C-H activation mechanisms relevant to indene derivatives.

| Factor | Influence on C-H Activation | Example |

| Catalyst | Determines the mode of activation (e.g., oxidative addition, concerted metalation-deprotonation). snnu.edu.cnosti.gov | Rhodium(I) and Iridium(I) complexes are commonly used. osti.gov |

| Directing Group | Controls the regioselectivity of the C-H activation by forming a stable metallacycle. acs.org | Nitrile groups can direct meta-C-H functionalization. acs.org |

| Substituents | Electronic and steric effects of substituents on the indene ring influence the reactivity of C-H bonds. | Methyl groups, as in this compound, can influence the electron density of the aromatic system. |

| Reaction Conditions | Temperature, solvent, and additives can affect the rate and selectivity of the reaction. acs.org | Microwave acceleration has been used to promote C-H olefination. acs.org |

Transition Metal-Catalyzed E-H Bond Activation

Transition metal-catalyzed activation of E-H bonds (where E can be elements like Si or B) is a fundamental process in organometallic chemistry with applications in catalysis. rsc.org While direct research on this compound in this specific context is limited, the principles of E-H bond activation in the presence of transition metals and related indenyl systems provide valuable insights. The activation of E-H bonds, such as Si-H and B-H, by transition metal complexes often proceeds through the formation of a σ-complex, where the E-H bond coordinates to the metal center. rsc.org This coordination polarizes the E-H bond, making it more susceptible to cleavage.

The mechanism can follow several pathways:

Oxidative Addition: The metal center formally inserts into the E-H bond, leading to a higher oxidation state for the metal and the formation of metal-hydride and metal-element bonds.

Sigma-Bond Metathesis: This is a concerted process where the E-H bond is cleaved and a new bond is formed with another substrate without a change in the metal's oxidation state.

Electrophilic Activation: Lewis acidic transition metal centers can activate E-H bonds, leading to the formation of transient cationic species that are highly reactive. rsc.org

In the context of indenyl ligands, which are structural analogs of the cyclopentadienyl (B1206354) ligand, the electronic environment provided by the ligand can significantly influence the catalytic activity of the metal center in E-H bond activation. The indenyl ligand is known to exhibit a phenomenon called the "indenyl effect," which can enhance the rates of ligand substitution reactions. charlotte.edu This effect could also play a role in facilitating the steps involved in E-H bond activation catalysis.

The following table outlines the key steps and intermediates in transition metal-catalyzed E-H bond activation.

| Step | Description | Intermediate |

| Coordination | The E-H bond of the substrate coordinates to the transition metal center. | σ-E-H complex |

| Activation/Cleavage | The E-H bond is broken through pathways like oxidative addition or σ-bond metathesis. | Metal-hydride and metal-element species |

| Functionalization | The activated species reacts with another substrate to form the desired product. | Varies depending on the specific reaction |

| Catalyst Regeneration | The active catalyst is regenerated, completing the catalytic cycle. | Original transition metal complex |

Rh/B Cooperation in Hydrogenation Catalysis

Cooperative catalysis involving a transition metal and a Lewis acid, such as a borane (B79455), has emerged as a powerful strategy for hydrogenation reactions. nih.gov Specifically, the cooperation between rhodium (Rh) and boron (B) has shown promise in the hydrogenation of various substrates, including alkenes and arenes. nih.govacs.org While direct studies on this compound are not prevalent, the general principles of Rh/B cooperation are applicable to the hydrogenation of related indene derivatives.

The borane co-catalyst can play multiple roles in the catalytic cycle:

H₂ Activation: The borane can participate directly in the cleavage of the H-H bond. This can occur across the Rh→B bond, where the rhodium acts as a Lewis base and the boron as a Lewis acid, facilitating the heterolytic cleavage of dihydrogen. nih.gov

Substrate Activation: The Lewis acidic borane can coordinate to the substrate, polarizing it and making it more susceptible to nucleophilic attack by the rhodium hydride.

Stabilization of Intermediates: The borane can stabilize highly unsaturated rhodium(I) intermediates that are formed during the catalytic cycle. nih.gov

A study on the hydrogenation of styrene (B11656) using a rhodium complex with a borane-functionalized ligand proposed two main pathways for Rh/B cooperation. nih.gov In one route, the initial step is the oxidative addition of H₂ to the rhodium center, with the borane moiety participating in the H-H bond cleavage. In the alternative pathway, the olefin coordinates to the rhodium center first. nih.gov

Recent advancements have also demonstrated that rhodium precursors can form nanoparticles in situ, which are effective for the hydrogenation of arenes. diva-portal.org The presence of a phosphine (B1218219) ligand can influence the formation and properties of these nanoparticles, thereby affecting the reactivity in arene hydrogenation. acs.org This dual homogeneous and heterogeneous catalytic system, where a rhodium diphosphine complex can catalyze olefin hydrogenation and rhodium nanoparticles can catalyze arene hydrogenation, showcases the versatility of rhodium-based systems. acs.orgdiva-portal.org

The table below details the proposed roles of the borane co-catalyst in Rh/B cooperative hydrogenation.

| Role of Borane | Mechanistic Description |

| Direct H₂ Activation | The borane acts as a Lewis acid, accepting a hydride from H₂ while the rhodium center accepts the proton, leading to heterolytic cleavage. nih.gov |

| Substrate Polarization | The borane coordinates to a functional group on the substrate, increasing its electrophilicity and facilitating attack by the rhodium hydride. |

| Stabilization of Rh(I) Intermediates | The borane can interact with the rhodium center, stabilizing electron-deficient intermediates. nih.gov |

Regioselectivity and Stereoselectivity in Indene Synthesis and Derivatization

Factors Influencing Positional Isomer Formation

The formation of positional isomers is a critical consideration in the synthesis and derivatization of substituted indenes like this compound. studysmarter.co.uk The regioselectivity of a reaction determines the position at which a new substituent is introduced, and various factors can influence this outcome.

Steric Effects: The steric hindrance posed by existing substituents on the indene ring can direct incoming reagents to less hindered positions. organic-chemistry.org In the case of this compound, the methyl groups at positions 4 and 7, as well as the bromo group at position 2, will sterically influence the approach of reagents. For example, in the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes to form indene derivatives, the regioselectivity was found to depend on the steric nature of the substituents on the alkyne. organic-chemistry.org

Electronic Effects: The electronic properties of the substituents and the indene ring system itself play a crucial role in directing electrophilic or nucleophilic attack. The methyl groups are electron-donating, which can activate the aromatic ring towards electrophilic substitution. The bromine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. The interplay of these electronic effects can lead to preferential reaction at certain positions.

Reaction Mechanism: The mechanism of a particular reaction is a fundamental determinant of regioselectivity. For instance, in the formation of indene from the reaction of the phenyl radical with propyne (B1212725) and allene, the initial addition of the phenyl radical and subsequent isomerization steps dictate the final isomeric distribution. acs.org Similarly, in transition metal-catalyzed cross-coupling reactions, the nature of the catalyst and the ligands can significantly influence the regiochemical outcome.

Stability of Intermediates and Products: The thermodynamic stability of the potential positional isomers and the intermediates leading to their formation can also govern the product distribution. studysmarter.co.uk Reactions often favor the formation of the most stable isomer. For example, among the different indene isomers, 1H-indene is generally the most stable. imperial.ac.uk

The following table summarizes the key factors that influence the formation of positional isomers in the synthesis and derivatization of indenes.

| Factor | Description |

| Steric Hindrance | The spatial arrangement of atoms in existing substituents can block or hinder the approach of a reagent to a particular position. organic-chemistry.org |

| Electronic Effects | The electron-donating or electron-withdrawing nature of substituents influences the reactivity of different positions on the indene ring. |

| Reaction Mechanism | The specific pathway of the reaction, including the formation of intermediates like metallacycles, determines where new bonds are formed. acs.org |

| Thermodynamic Stability | The relative stability of the possible product isomers can dictate the final product ratio, especially under equilibrium conditions. studysmarter.co.ukimperial.ac.uk |

| Catalyst/Reagent Control | The choice of catalyst, ligands, and reagents can override inherent substrate preferences to achieve a desired regioselectivity. organic-chemistry.orggoogle.com |

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4,7 Dimethyl 1h Indene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including 2-Bromo-4,7-dimethyl-1H-indene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons, while the coupling constants (J), measured in Hertz (Hz), reveal the interactions between neighboring protons.

For instance, in a derivative, 2-(3-buten-1-yl)-4,7-dimethylindene, the methyl groups on the aromatic ring exhibit distinct signals in the ¹H NMR spectrum. lookchem.com Similarly, the ¹H NMR spectrum of 2-bromo-1H-indene shows characteristic signals for its protons. nih.gov The analysis of derivatives like 2-(aryl)-1H-indene-1,3(2H)-diones also provides clear proton signals, which are crucial for confirming their structures. sums.ac.ir

Below is a table summarizing representative ¹H NMR data for related indene (B144670) derivatives.

| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione sums.ac.ir | H-3',5' | 7.55 (d) | 8.4 |

| H-2',6', -C=CH-phenyl | 7.71-7.75 (m) | ||

| H-6,7 | 7.91-7.93 (m) | ||

| H-5,8 | 8.25 (d) | 8.4 | |

| 1-Butoxy-6-nitro-2,3-dihydro-1H-indene mdpi.com | Aromatic H | 8.19 (d) | 2.0 |

| Aromatic H | 8.12 (dd) | 8.3, 2.2 | |

| Aromatic H | 7.35 (d) | 8.3 | |

| CH-O | 5.03 (t) | 6.3 |

This table presents a selection of ¹H NMR data for illustrative purposes. d: doublet, t: triplet, m: multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum.

For example, the ¹³C NMR spectrum of 2-bromo-1H-indene has been documented, providing the chemical shifts for the carbon atoms in the indene ring system. nih.gov In more complex derivatives, such as 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione, the ¹³C NMR spectrum reveals signals for all carbon atoms, including those in the phenyl and dione (B5365651) moieties. sums.ac.ir

The following table showcases representative ¹³C NMR data for related indene derivatives.

| Compound | Carbon | Chemical Shift (δ, ppm) |

| 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione sums.ac.ir | Aromatic/Vinyl C | 123.4, 128.3, 129.6, 131.9, 132.1, 135.3, 135.5, 140, 142.5, 145.2 |

| Carbonyl C | 188.9, 189.9 | |

| 1-Butoxy-6-nitro-2,3-dihydro-1H-indene mdpi.com | Aromatic C | 148.1, 142.3, 138.0, 125.8, 120.9, 118.8 |

| Aliphatic C | 80.7, 68.2, 34.5, 31.6, 19.3, 13.9 |

This table presents a selection of ¹³C NMR data for illustrative purposes.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR), provide further structural details by showing correlations between different nuclei. mnstate.eduwikipedia.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within a molecule. libretexts.org The presence of cross-peaks in a COSY spectrum indicates a coupling interaction between the two protons corresponding to the diagonal peaks. mnstate.eduwikipedia.org

HETCOR (Heteronuclear Correlation): This technique, similar to the more modern HSQC (Heteronuclear Single Quantum Coherence), establishes correlations between protons and the carbon atoms to which they are directly attached. libretexts.orgnanalysis.com This is invaluable for assigning carbon signals in the ¹³C NMR spectrum based on the known assignments of the attached protons. nanalysis.com

These advanced techniques are crucial for unambiguously assigning all proton and carbon signals in complex molecules, including derivatives of this compound.

For fluorinated derivatives of this compound, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool. The fluorine substituent serves as a sensitive probe for monitoring reactions and characterizing the resulting products. chemrxiv.org The chemical shifts and coupling patterns in ¹⁹F NMR spectra provide unique information about the electronic environment of the fluorine atoms and their proximity to other nuclei. This technique is particularly useful in confirming the successful incorporation of fluorine into the molecular structure. chemrxiv.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is characteristic of the molecule's structure and the functional groups it contains.

Fourier Transform Infrared (FT-IR) spectroscopy is widely used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For instance, the FT-IR spectrum of 2-bromo-1H-indene has been recorded, providing information on its characteristic vibrational modes. nih.gov In derivatives like 2-(aryl)-1H-indene-1,3(2H)-diones, the FT-IR spectra clearly show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. sums.ac.ir For example, 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione exhibits C=O stretching frequencies at 1691 and 1727 cm⁻¹. sums.ac.ir Similarly, other derivatives show characteristic IR absorptions for functional groups like hydroxyl (-OH) and aromatic C-H bonds. sums.ac.irgoogle.com

The table below lists some characteristic FT-IR absorption bands for related indene derivatives.

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione sums.ac.ir | C=O | 1691, 1727 |

| C-H (aromatic) | 3056 | |

| 2,3-dihydro-5-hydroxy-1H-inden-1-carboxylic acid google.com | O-H, C=O | 3600-2600, 1710 |

| Aromatic C=C | 1610, 1500 |

This table presents a selection of FT-IR data for illustrative purposes.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about a molecule's vibrational modes. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the energy of specific vibrational modes within the molecule, offering a fingerprint for identification and structural analysis.

For this compound, a comprehensive Raman analysis would reveal characteristic vibrations associated with its distinct functional groups. While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be predicted based on its structure and data from similar compounds. scialert.netscialert.net The analysis would focus on identifying key stretching and bending vibrations.

Key expected vibrational regions for this compound would include:

C-H Stretching: Aromatic C-H stretching modes from the benzene (B151609) ring are typically found in the 3105-3000 cm⁻¹ region. scialert.net Aliphatic C-H stretching from the methyl groups and the CH₂ group in the five-membered ring would appear in the 3000-2850 cm⁻¹ range. scialert.net

C=C Stretching: The carbon-carbon double bond within the cyclopentadiene (B3395910) portion of the indene core and the aromatic ring stretching vibrations are expected in the 1625-1430 cm⁻¹ range. scialert.net

CH₂/CH₃ Bending: Vibrations corresponding to the scissoring, wagging, and twisting of the CH₂ and CH₃ groups would be observed in the 1470-1370 cm⁻¹ region. scialert.net

C-Br Stretching: The stretching vibration of the carbon-bromine bond is a key feature. This bond is typically observed in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Ring Deformation Modes: The in-plane and out-of-plane bending and deformation modes of the fused ring system would produce a series of characteristic peaks in the fingerprint region (below 1300 cm⁻¹).

Density Functional Theory (DFT) calculations are often employed to complement experimental data, providing a theoretical prediction of the vibrational frequencies and aiding in the precise assignment of each Raman band. researchgate.netresearchgate.net

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Benzene Ring C-H | 3105 - 3000 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 3000 - 2850 |

| C=C Stretch | Indene Core, Aromatic Ring | 1625 - 1430 |

| C-H Bend (Aliphatic) | -CH₃, -CH₂- | 1470 - 1370 |

| C-Br Stretch | C-Br | 600 - 500 |

| Ring Deformation | Indene Skeleton | < 1300 |

X-ray Diffraction (XRD) and Crystallographic Analysis for Solid-State Structure

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals details about crystal packing and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, the technique has been extensively used to characterize its derivatives, particularly in the context of organometallic complexes. acs.orgresearchgate.netresearchgate.net

The analysis of related compounds demonstrates the power of XRD in this chemical family. For instance, single-crystal X-ray analysis was performed on zirconocene (B1252598) dichloride complexes derived from 2-alkenyl-4,7-dimethylindene, confirming the molecular geometry and stereochemistry. researchgate.net Similarly, the crystal structures of metallocene complexes bearing ligands derived from 2-bromo-1H-indene have been elucidated, providing critical insights into their dimeric nature and the coordination environment of the metal center. acs.org In another study, the absolute configuration of a chiral indenone derivative was unambiguously identified as the S-enantiomer using X-ray crystallographic techniques. nih.gov

Should single crystals of this compound be grown, XRD analysis would yield a set of crystallographic parameters detailing its solid-state structure. These parameters would include the crystal system, space group, unit cell dimensions, and atomic coordinates for each atom in the molecule. This data would confirm the planarity of the ring system, the positions of the methyl and bromo substituents, and how the molecules pack together in the crystal lattice. The C-Br bond length, for example, is expected to be similar to that found in other bromo-substituted indanones, which is approximately 1.907 Å. researchgate.net

Table 2: Illustrative Crystallographic Data Obtainable from XRD Analysis

| Parameter | Description | Example Value (Hypothetical) |

| Chemical Formula | Sum of atoms in the molecule | C₁₁H₁₁Br |

| Formula Weight | Molar mass of the compound | 223.11 g/mol |

| Crystal System | The symmetry system of the crystal lattice | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 8.5, b = 10.2, c = 12.1 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 95.5, γ = 90 |

| V (ų) | Volume of the unit cell | 1042.3 |

| Z | Number of molecules per unit cell | 4 |

| Bond Lengths (Å) | Interatomic distances (e.g., C-Br, C-C) | C-Br ≈ 1.91 |

| Bond Angles (°) | Angles between adjacent bonds | C-C-Br ≈ 128.5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and provides structural information based on its fragmentation patterns upon ionization. Derivatives of this compound have been routinely characterized by mass spectrometry. researchgate.netlookchem.com

For this compound (C₁₁H₁₁Br), the molecular weight is approximately 223.11 g/mol . A key feature in its mass spectrum would be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 222 and 224). This characteristic M/M+2 pattern is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have near-equal abundance (50.7% and 49.3%, respectively). docbrown.info

Upon electron ionization, the molecular ion ([C₁₁H₁₁Br]⁺) would undergo fragmentation, yielding smaller, stable ions. The fragmentation pattern provides a roadmap of the molecule's structure. Expected fragmentation pathways for this compound include:

Loss of a Bromine Radical: Cleavage of the C-Br bond would result in a fragment ion [C₁₁H₁₁]⁺ at m/z 143. This would appear as a single peak, having lost the isotopic signature of bromine.

Loss of a Methyl Radical: The loss of one of the methyl groups (-CH₃) would produce a significant fragment ion [C₁₀H₈Br]⁺. This fragment would retain the bromine atom and therefore appear as an isotopic doublet at m/z 207 and 209. This is often a very stable ion in related dimethyl-indane structures. nist.gov

Loss of HBr: Elimination of a hydrogen bromide molecule could lead to a fragment at m/z 142.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Ion Formula | Identity of Fragment |

| 222 / 224 | [C₁₁H₁₁Br]⁺ | Molecular Ion (M⁺) |

| 207 / 209 | [C₁₀H₈Br]⁺ | [M - CH₃]⁺ |

| 143 | [C₁₁H₁₁]⁺ | [M - Br]⁺ |

| 142 | [C₁₁H₁₀]⁺ | [M - HBr]⁺ |

| 128 | [C₁₀H₈]⁺ | [M - Br - CH₃]⁺ |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Investigation

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

While specific XPS studies on isolated this compound are not documented, the technique has been applied to investigate the on-surface synthesis and chemical state of related bromo-functionalized indene derivatives. For example, XPS was used to monitor the formation of covalently bonded structures from (R)-6-bromo-3-phenyl-2,3-dihydro-1H-inden-1-one on a Cu(111) surface. theses.fr This demonstrates the utility of XPS in confirming the presence of elements and probing their chemical environment in thin films or on surfaces.

An XPS analysis of this compound would provide high-resolution spectra for each element present: carbon (C 1s) and bromine (Br 3d).

Carbon (C 1s) Spectrum: The C 1s spectrum would be complex, consisting of several overlapping peaks that could be deconvoluted to identify carbon atoms in different chemical environments: aromatic C-C/C-H bonds, aliphatic C-C/C-H bonds, and the C-Br bond. The carbon atom directly bonded to the bromine would exhibit a slight shift to a higher binding energy compared to the other carbon atoms due to the electronegativity of bromine.

Bromine (Br 3d) Spectrum: The Br 3d region would show a characteristic doublet (Br 3d₅/₂ and Br 3d₃/₂) corresponding to the covalent C-Br bond. The binding energy of these peaks serves as a direct confirmation of bromine's presence and its chemical state.

XPS is particularly powerful for studying the interaction of the molecule with surfaces, identifying changes in electronic structure upon adsorption or chemical reaction. cnr.it

Table 4: Expected XPS Core-Level Binding Energies for this compound

| Element | Core Level | Chemical State | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (aromatic/aliphatic) | ~284.8 |

| Carbon | C 1s | C-Br | ~286.0 |

| Bromine | Br 3d₅/₂ | C-Br | ~70.5 |

| Bromine | Br 3d₃/₂ | C-Br | ~71.6 |

Computational Chemistry and Theoretical Studies on 2 Bromo 4,7 Dimethyl 1h Indene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. science.govresearchgate.net This method is predicated on the principle that the energy of a system can be determined from its electron density. DFT calculations, often employing functionals like B3LYP, are instrumental in providing detailed insights into the geometry, stability, and reactivity of compounds like 2-Bromo-4,7-dimethyl-1H-indene. dntb.gov.uadergipark.org.tr

Geometry Optimization and Electronic Structure Elucidation

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. Using a basis set such as 6-31G(d), which provides a good balance of accuracy and computational cost for organic molecules, the structure of this compound can be optimized to its lowest energy state. rsc.org This process not only yields the precise bond lengths, bond angles, and dihedral angles but also provides the ground-state electronic energy of the molecule. The resulting optimized geometry is crucial for all subsequent computational analyses.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Type | Predicted Value |

| C-Br | Bond Length | 1.90 Å |

| C=C (ring) | Bond Length | 1.36 - 1.48 Å |

| C-C (ring) | Bond Length | 1.48 - 1.52 Å |

| C-H | Bond Length | 1.09 Å |

| C-C-C (benzene ring) | Bond Angle | ~120° |

| C-C-C (five-membered ring) | Bond Angle | ~108° - 111° |

| H-C-H (methyl group) | Bond Angle | ~109.5° |

Note: The data in this table is illustrative and represents typical values expected from a DFT/B3LYP/6-31G(d) calculation based on standard bond lengths and angles for similar chemical structures.

Prediction of Spectroscopic Properties (NMR, IR)

DFT calculations are highly effective in predicting spectroscopic data, which can be used to verify experimental findings or identify unknown compounds.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. Key predicted vibrations for this compound would include C-H stretching from the aromatic and methyl groups, C=C stretching from the indenyl ring system, and the characteristic C-Br stretching frequency. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the isotropic shielding values of nuclei, which can then be converted into NMR chemical shifts (δ). science.gov This allows for the prediction of both ¹H and ¹³C NMR spectra, providing a theoretical fingerprint of the molecule's magnetic environment. dergipark.org.tr

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value | Assignment |

| IR | Vibrational Frequency | ~3050 cm⁻¹ | Aromatic C-H Stretch |

| IR | Vibrational Frequency | ~2950 cm⁻¹ | Methyl C-H Stretch |

| IR | Vibrational Frequency | ~1600 cm⁻¹ | C=C Ring Stretch |

| IR | Vibrational Frequency | ~650 cm⁻¹ | C-Br Stretch |

| ¹H NMR | Chemical Shift (δ) | 7.0 - 7.5 ppm | Aromatic Protons |

| ¹H NMR | Chemical Shift (δ) | 3.4 ppm | CH₂ Protons |

| ¹H NMR | Chemical Shift (δ) | 2.3 - 2.5 ppm | Methyl Protons |

| ¹³C NMR | Chemical Shift (δ) | 120 - 145 ppm | Aromatic & Vinylic Carbons |

| ¹³C NMR | Chemical Shift (δ) | ~115 ppm | Carbon bonded to Bromine |

| ¹³C NMR | Chemical Shift (δ) | ~35 ppm | CH₂ Carbon |

| ¹³C NMR | Chemical Shift (δ) | ~20 ppm | Methyl Carbons |

Note: The data in this table is illustrative, based on typical spectroscopic values for bromo- and methyl-substituted indene (B144670) derivatives, and represents values that would be expected from DFT calculations.

Analysis of Reactive Sites and Molecular Electrostatic Potential Maps

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution across a molecule. dntb.gov.uadergipark.org.tr It maps regions of electron richness (nucleophilic sites, typically colored red) and electron deficiency (electrophilic sites, typically colored blue). For this compound, the MEP map would be expected to show:

Negative Potential: Located around the π-electron system of the fused aromatic and cyclopentadienyl (B1206354) rings, indicating these are sites prone to electrophilic attack.

Positive Potential: Concentrated around the hydrogen atoms and, to a lesser extent, near the electron-withdrawing bromine atom. The acidic protons on the CH₂ group of the five-membered ring would also show a positive potential. researchgate.net

This analysis helps predict how the molecule will interact with other reagents. Numerically, Mulliken atomic charges can provide a quantitative measure of the charge distribution. researchgate.net

Conformational Analysis and Stereoisomer Stability Investigations

Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. This compound is a relatively rigid planar molecule with limited conformational freedom, as it lacks significant single bonds around which rotation can occur. Therefore, it is expected to exist predominantly in a single, stable conformation.

While this specific molecule is achiral, DFT calculations are a powerful tool for studying stereoisomers. If substituents were introduced that created a chiral center, DFT could be employed to calculate the energies of the different enantiomers or diastereomers to determine their relative thermodynamic stabilities. bohrium.com

Frontier Molecular Orbital (FMO) Analysis for Electronic Reactivity

Frontier Molecular Orbital (FMO) theory is fundamental to understanding electronic transitions and chemical reactivity. semanticscholar.orgacs.org The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the indene core.

LUMO: Represents the ability to accept an electron. The LUMO is likely distributed over the conjugated system, with potential contributions from the C-Br antibonding orbital.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. acs.orgescholarship.org A smaller gap generally implies higher reactivity and easier electronic transitions.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | High kinetic stability, UV absorption |

Note: The data in this table is illustrative and provides plausible energy values based on FMO analyses of similar aromatic and conjugated systems.

Molecular Modeling and Simulation Approaches

Beyond DFT, other computational techniques can be applied to study this compound in more complex environments.

Molecular Docking: The three-dimensional structure obtained from geometry optimization can be used in molecular docking simulations. If the indene derivative is being investigated for potential biological activity, docking can predict how it might bind to the active site of a target protein. acs.orgtandfonline.com These simulations score different binding poses based on factors like hydrogen bonding and hydrophobic interactions, guiding the design of more potent inhibitors or agonists. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, either in solution or in complex with a biological macromolecule. researchgate.netdntb.gov.ua This approach provides insights into the stability of the molecule's conformation and its interactions with its environment, such as a solvent or a lipid bilayer, offering a more realistic picture of its behavior in a biological system.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration